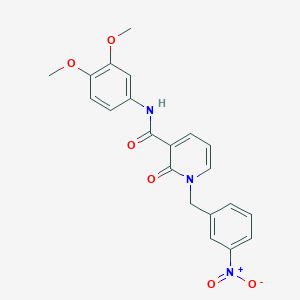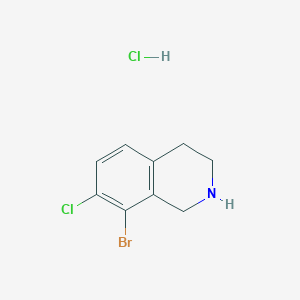![molecular formula C11H16N2O B2614302 5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine CAS No. 2199971-67-8](/img/structure/B2614302.png)
5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of 2-methyl-5-[(1-methylpyrrolidin-3-yl)oxy]pyridine involves several steps. One method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Molecular Structure Analysis
The molecular formula of this compound is C10H14N2 . The molecular weight is 162.2316 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The pyrrolidine ring in this compound can be functionalized or constructed from different cyclic or acyclic precursors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Chemistry
Research into the reactivity and applications of pyrrolidinyl and pyridyl compounds has led to advancements in organic synthesis techniques. For example, the study by Pan and Shevlin (1997) explores the chemistry of N-methyl-3-dehydropyridinium ylids, demonstrating their potential in generating diverse organic structures through reactions with atomic carbon, hydrogen halides, and CO2 (Pan & Shevlin, 1997). Similarly, Grošelj et al. (2013) developed a novel synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, highlighting the versatility of pyrrolidinyl-derived enaminones in constructing functionalized heterocycles (Grošelj et al., 2013).
Metal Complex Chemistry
The research by Lysenko et al. (2001) on Pd(II), Pt(II), Ir(III), and Zn(II) complexes with 5-pyridyl substituted N-methyl isoxazolidines showcases the structural and magnetic properties of these complexes, contributing to the field of coordination chemistry and potential applications in catalysis and materials science (Lysenko et al., 2001).
Asymmetric Catalysis
Hao et al. (2016) developed chiral-substituted poly-N-vinylpyrrolidinones that, when used to stabilize bimetallic nanoclusters, facilitated asymmetric oxidation reactions. This research demonstrates the potential of pyrrolidinyl compounds in enhancing the selectivity and efficiency of catalytic processes (Hao et al., 2016).
Materials Science
In materials science, the electrosynthesis of polypyrrole thin films in various solvents, including room temperature ionic liquids and acetonitrile, has been explored for applications in electronics and sensing. The work by Viau et al. (2014) provides insight into the morphological and electrochemical properties of polypyrrole films, indicating the influence of synthesis conditions on material characteristics (Viau et al., 2014).
Zukünftige Richtungen
The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Eigenschaften
IUPAC Name |
5-methyl-2-(1-methylpyrrolidin-3-yl)oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-3-4-11(12-7-9)14-10-5-6-13(2)8-10/h3-4,7,10H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZXEHLBVXXZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
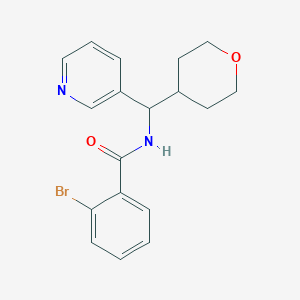
![6-Bromo-3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylquinoline](/img/structure/B2614221.png)
![5-ethyl-N-(3-isopropoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2614224.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2614226.png)
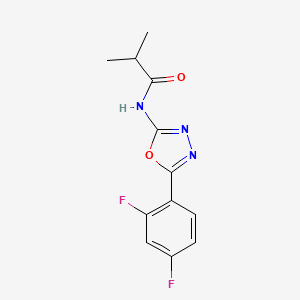
![2,4-Imidazolidinedione, 5-[(5-hydroxy-1H-indol-3-yl)methyl]-, (S)-](/img/structure/B2614228.png)

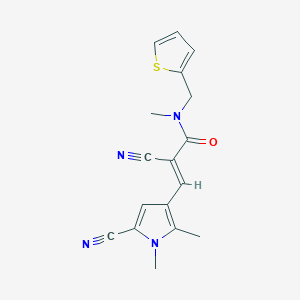
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2614234.png)
![8-fluoro-3-(3-methoxybenzyl)-5-(4-(2-oxopyrrolidin-1-yl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2614235.png)
